molecular formula C6H5Cl3N2 B156220 2,4,6-Trichloro-5-ethylpyrimidine CAS No. 1780-38-7

2,4,6-Trichloro-5-ethylpyrimidine

Cat. No. B156220
CAS RN: 1780-38-7
M. Wt: 211.5 g/mol
InChI Key: KMPDRUUXTSYMJD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-ethylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. While the specific compound 2,4,6-Trichloro-5-ethylpyrimidine is not directly mentioned in the provided papers, related compounds such as 2-amino-4,6-dichloro-5-nitropyrimidine and 2,4,6-trichloropyrimidine-5-carbonitrile are discussed, which suggests that 2,4,6-Trichloro-5-ethylpyrimidine could be used as an intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related pyrimidine compounds involves several steps, including cyclization and chlorination. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that a similar approach could be used for synthesizing 2,4,6-Trichloro-5-ethylpyrimidine, with appropriate modifications to incorporate the ethyl group at the 5-position of the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution of chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring can significantly affect the electronic properties of the molecule. X-ray diffraction is commonly used to determine the crystal structure of such compounds, as seen in the analysis of 2,4,6-triazidopyrimidine-5-carbonitrile . This technique could also be applied to determine the precise molecular structure of 2,4,6-Trichloro-5-ethylpyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aromatic substitution, as demonstrated by the unexpected formation of 2-amino-4,5,6-trichloropyrimidine during the attempted synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine . The presence of chlorine atoms in the pyrimidine ring can make it susceptible to nucleophilic substitution reactions, which could be relevant for further functionalization of 2,4,6-Trichloro-5-ethylpyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting point, solubility, and reactivity, are influenced by the substituents on the ring. For example, 2,4,6-triazidopyrimidine-5-carbonitrile exhibits a high melting point and moderate sensitivity to impact and friction . These properties are important for the handling and storage of the compound. Similar analyses would be required to fully understand the properties of 2,4,6-Trichloro-5-ethylpyrimidine.

Scientific Research Applications

1. Use as a Trifunctional Linker in Chemical Biology

  • Application : 2,4,6-Trichloro-5-ethylpyrimidine is used as a trifunctional linker in the preparation of new molecular structures such as chimeras, polyligands, and conjugates. These structures are important in disciplines like chemical biology or nanobiotechnology .
  • Method : The molecule is used for linking chemical/biological moieties in relatively mild conditions. The linker ensures the stability of the new molecular structure and in some cases, it also facilitates the release of the cargo once the biological target has been reached .
  • Results : The study found that the preferential order for incorporating nucleophiles in 2,4,6-Trichloro-5-ethylpyrimidine was alcohol > thiol > amine .

2. Use in the Preparation of Covalent Triazine-Based Framework

  • Application : 2,4,6-Trichloro-5-ethylpyrimidine is used in the preparation of a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone .
  • Method : The compound is prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .
  • Results : The result is a covalent triazine-based framework with a TTPT backbone .

Safety And Hazards

2,4,6-Trichloro-5-ethylpyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,4,6-trichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPDRUUXTSYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290289
Record name 2,4,6-trichloro-5-ethylpyrimidine
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-ethylpyrimidine

CAS RN

1780-38-7
Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Record name 1780-38-7
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Record name 2,4,6-trichloro-5-ethylpyrimidine
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Record name 2,4,6-trichloro-5-ethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YM Loksha - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
Abstract Treatment of 2,4,6‐trichloropyrimidines (1a, 1b) with the sodium salt of benzyl cyanide derivatives (2a, 2b) afforded 5‐substituted 4‐aryl(cyanomethyl)‐2,6‐dichloropyrimidines (…
Number of citations: 7 onlinelibrary.wiley.com
AA El-Emam, MNA Nasr, EB Pedersen… - … , Sulfur, and Silicon …, 2001 - Taylor & Francis
A series of 6-(Arylthio)uracils have been prepared via condensation of 6-chlorouracil or 5-ethyl-6-chlorouracil with the corresponding thiophenol derivatives in pyridine or ethanolic …
Number of citations: 11 www.tandfonline.com
AW Dox - Journal of the American Chemical Society, 1931 - ACS Publications
Under ordinary conditions rotenone forms with benzene, carbon tetrachloride and chloroform crystalline solvates containing one molecule of rotenone to one of solvent, and with acetic …
Number of citations: 3 pubs.acs.org
K Danel, EB Pedersen, C Nielsen - Synthesis, 1997 - thieme-connect.com
Annulated analogues of the anti-HIV compound MKC-442 were synthesized from 6-benzoyl-5-ethyl-2, 4-dimethoxypyrimidine (4) by reaction with Zn/NH 4 Cl and 3-bromopropene. The …
Number of citations: 11 www.thieme-connect.com
AW Dox - Journal of the American Chemical Society, 1931 - ACS Publications
The 5, 5-dialkylbarbituric acids, ofwhich barbital is the oldest and most familiar example, are surprisingly inert chemically despite their powerful physiological action as hypnotics. …
Number of citations: 10 pubs.acs.org
TD KULIKOWSKI, D SHUGAR - Acta …, 1971 - Panstwowe Wydawnictwo Naukowe.
Number of citations: 0

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